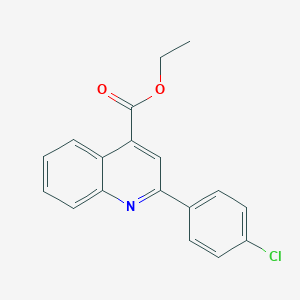

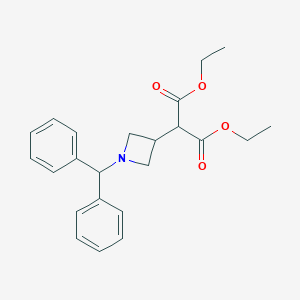

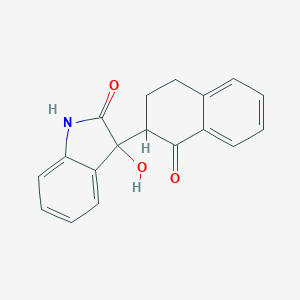

![molecular formula C13H12O3 B181571 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-44-9](/img/structure/B181571.png)

3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Vue d'ensemble

Description

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a coumarin derivative known for its unique chemical structure and properties

Mécanisme D'action

Target of Action

The primary target of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Iron (III) . This compound acts as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .

Mode of Action

The compound interacts with Iron (III) through its lactam group, which is an important scaffold for maintaining selective on-off sensor capacity . This interaction renders the compound a selective Iron (III) binding probe .

Pharmacokinetics

Fluorescence cellular imaging studies concomitant to cytotoxicity assays have shown that the compound has cell-penetrative characteristics , suggesting it may have good bioavailability.

Result of Action

The compound’s action results in the detection of Iron (III) under in vitro and ex vivo conditions . It has been shown to be safe and fluorescent detectable in neuroblastoma and glioblastoma cells, serving as an intracellular Iron (III) on-off sensor .

Analyse Biochimique

Biochemical Properties

The compound 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a significant role in biochemical reactions. It acts as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions . The lactam group in the structure of this compound is an important scaffold for maintaining selective on-off sensor capacity .

Cellular Effects

This compound has been shown to have cell-penetrative, safe, and fluorescent detectable characteristics in neuroblastoma and glioblastoma cells . It serves as an intracellular Iron (III) on-off sensor, indicating its influence on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Iron (III). The compound acts as a selective binding probe for Iron (III), indicating its potential role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Its stability and selective sensor capacity suggest potential long-term effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials. One common method includes the reaction of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Another approach involves reacting intermediates with various halides, such as alkyl bromides and heterocyclic bromides, to generate the desired product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing various coumarin derivatives and other complex molecules.

Biology: The compound acts as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions It has been used in fluorescence cellular imaging studies and cytotoxicity assays with neuroblastoma and glioblastoma cells.

Industry: Its unique properties make it valuable in developing new materials and sensors for detecting specific metals.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-6H-benzo[c]chromen-6-one: Another coumarin derivative with similar metal-binding properties

Urolithin B: A hydroxyl-substituted benzo[c]chromen-6-one derivative known for its selective Iron (III) sensing capabilities.

Uniqueness

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its tetrahydro structure, which provides unique chemical and biological properties. Its ability to act as a selective fluorescent sensor for Iron (III) and its applications in cellular imaging and neuropharmacology highlight its versatility and potential in scientific research.

Propriétés

IUPAC Name |

3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRPPMHVRQIWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415798 | |

| Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-44-9 | |

| Record name | 3722-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one useful for detecting iron?

A1: Research indicates that this compound acts as a selective "on-off" fluorescent sensor for Iron (III). The lactam group within its structure plays a crucial role in its selective binding to Iron (III). This binding event quenches the compound's fluorescence, allowing for detection of Iron (III) presence. []

Q2: Has this compound been investigated for biological activity?

A2: Yes, studies have explored its potential as a steroid sulfatase (STS) inhibitor. While exhibiting moderate activity, some derivatives, particularly those modified with thiophosphate moieties, showed promising results with IC50 values in the micromolar range. [, ]

Q3: How does the structure of this compound influence its activity as an STS inhibitor?

A3: Research suggests that introducing various phosphate or thiophosphate moieties to the core structure significantly impacts the inhibitory activity against STS. Further investigation into the structure-activity relationship is needed to optimize the potency and selectivity of these derivatives. [, ]

Q4: Are there any studies demonstrating the use of this compound in cellular environments?

A4: Yes, research has shown that this compound can penetrate neuroblastoma and glioblastoma cells. Importantly, the compound displays low cytotoxicity and retains its fluorescent sensing capabilities for Iron (III) within these cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

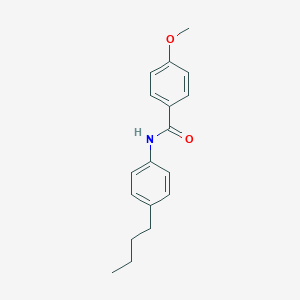

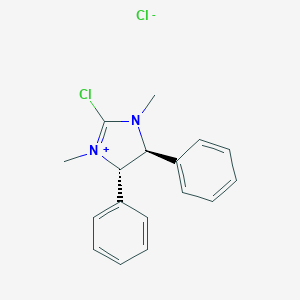

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

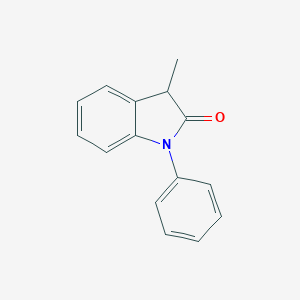

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)